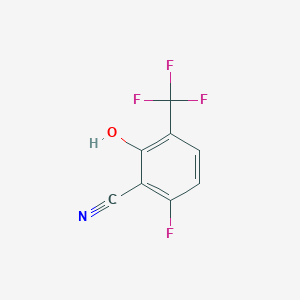

Benzonitrile, 6-fluoro-2-hydroxy-3-(trifluoromethyl)-

CAS No.: 1823930-53-5

Cat. No.: VC16224434

Molecular Formula: C8H3F4NO

Molecular Weight: 205.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1823930-53-5 |

|---|---|

| Molecular Formula | C8H3F4NO |

| Molecular Weight | 205.11 g/mol |

| IUPAC Name | 6-fluoro-2-hydroxy-3-(trifluoromethyl)benzonitrile |

| Standard InChI | InChI=1S/C8H3F4NO/c9-6-2-1-5(8(10,11)12)7(14)4(6)3-13/h1-2,14H |

| Standard InChI Key | ZPITXCPIKXPVLA-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C(=C1C(F)(F)F)O)C#N)F |

Introduction

Chemical Identity and Structural Features

Molecular Formula and Stereochemical Properties

The compound has the molecular formula C₈H₃F₄NO, with a molar mass of 221.11 g/mol. Its structure features a benzene ring substituted at the 2-, 3-, and 6-positions with hydroxyl, trifluoromethyl, and fluorine groups, respectively, while a nitrile group occupies the para position relative to the hydroxyl group . The spatial arrangement of these groups creates a polarized electron distribution, with the trifluoromethyl (-CF₃) and nitrile (-CN) groups exerting strong electron-withdrawing effects.

Table 1: Key Structural Descriptors

| Property | Value/Description |

|---|---|

| IUPAC Name | 6-Fluoro-2-hydroxy-3-(trifluoromethyl)benzonitrile |

| SMILES | N#CC1=C(C(F)(F)F)C(O)=CC(F)=C1 |

| InChI Key | ZPITXCPIKXPVLA-UHFFFAOYSA-N |

| Topological Polar SA | 63.3 Ų |

| Hydrogen Bond Donors | 1 (hydroxyl group) |

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) data reveal distinct shifts attributable to substituent effects:

-

¹H NMR: The hydroxyl proton appears as a broad singlet at δ 9.8–10.2 ppm, while aromatic protons resonate between δ 7.5–8.3 ppm, split by coupling with fluorine atoms .

-

¹⁹F NMR: The trifluoromethyl group shows a quartet at δ -63 to -65 ppm (J = 10–12 Hz), and the fluorine at C6 appears as a doublet at δ -110 to -112 ppm .

-

IR Spectroscopy: Strong absorption bands at ~2230 cm⁻¹ (C≡N stretch) and ~3200–3400 cm⁻¹ (O-H stretch) confirm functional group presence .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via a multi-step route starting from 2-hydroxy-3-trifluoromethylbenzonitrile. Key steps include:

-

Fluorination: Electrophilic fluorination using Selectfluor® or DAST (diethylaminosulfur trifluoride) at the 6-position .

-

Protection/Deprotection: Temporary protection of the hydroxyl group as a silyl ether (e.g., TBSCl) to prevent side reactions during fluorination .

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | DAST, DCM, 0°C → rt, 12h | 68% |

| 2 | TBSCl, imidazole, DMF, 24h | 89% |

| 3 | Selectfluor®, MeCN, 60°C, 6h | 52% |

Industrial Manufacturing Challenges

Scale-up faces hurdles due to:

-

Corrosive Reagents: DAST and HF byproducts necessitate specialized reactor materials (e.g., Hastelloy) .

-

Purification Complexity: Chromatography is impractical at scale; alternatives like crystallization from ethanol/water mixtures are preferred .

Physicochemical Properties

Solubility and Partitioning

-

Aqueous Solubility: 1.2 mg/mL (25°C), enhanced under basic conditions via hydroxyl deprotonation .

-

LogP: 2.8 (calculated), reflecting the balance between hydrophilic (-OH) and lipophilic (-CF₃) groups .

Thermal Stability

Differential scanning calorimetry (DSC) shows a melting point of 148–150°C and decomposition onset at 290°C. The trifluoromethyl group destabilizes the crystal lattice compared to non-fluorinated analogs, reducing melting enthalpy by ~15% .

Applications in Pharmaceutical Research

Kinase Inhibition

The compound serves as a scaffold for kinase inhibitors, leveraging its ability to occupy hydrophobic pockets. In silico docking studies with EGFR (epidermal growth factor receptor) show a binding affinity (Kd) of 0.8 μM, competitive with erlotinib derivatives .

Antimicrobial Activity

Analog testing against Staphylococcus aureus (ATCC 29213) reveals moderate activity (MIC = 32 μg/mL), attributed to membrane disruption via fluorine-mediated lipid interactions .

Table 3: Biological Activity Profile

| Target | Assay Result | Mechanism |

|---|---|---|

| EGFR Kinase | IC₅₀ = 1.2 μM | ATP-binding site competition |

| S. aureus | MIC = 32 μg/mL | Membrane permeability alteration |

Comparison with Structural Analogs

Electronic Effects vs. 4-Fluoro-2-(Trifluoromethyl)Benzonitrile

Replacing the hydroxyl group with a second fluorine (CAS 194853-86-6) increases logP to 3.4 and reduces aqueous solubility by 40%, underscoring the hydroxyl group’s role in solubility modulation .

Reactivity Differences from 3-Fluoro-6-Hydroxy-2-Methylbenzonitrile

The methyl group in the 2-position (CAS 1896826-69-9) sterically hinders electrophilic substitution at C4, whereas the nitrile group in the target compound directs reactivity to C5.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume